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Compound of Interest

Compound Name: 4-Propylpyridine-2-carboxylic acid

CAS No.: 87999-87-9

Cat. No.: B1629536 Get Quote

4-Propylpyridine-2-carboxylic acid, with a Chemical Abstracts Service (CAS) number of

87999-87-9, is a substituted picolinic acid derivative. While not extensively documented in

peer-reviewed academic literature, this molecule represents a valuable, albeit niche, building

block in synthetic organic chemistry. Its structural features—a carboxylic acid at the 2-position

and an alkyl chain at the 4-position of a pyridine ring—offer a unique combination of

functionalities. The pyridine ring serves as a bioisostere for phenyl rings in drug design, often

improving metabolic stability and aqueous solubility. The carboxylic acid provides a handle for

amide bond formation, esterification, or other conjugations, making it a key component for

constructing more complex molecular architectures.

This guide provides a comprehensive overview of 4-Propylpyridine-2-carboxylic acid,

consolidating available data with expert-driven, scientifically grounded protocols for its

synthesis and characterization. We will explore its physicochemical properties, propose a

robust synthetic route based on established chemical principles, outline a rigorous analytical

workflow for quality control, and discuss its potential applications as an intermediate in

medicinal chemistry, drawing from patent literature.

Physicochemical Properties and Structural Data
Understanding the fundamental properties of a chemical entity is paramount for its effective use

in research and development. Below is a summary of the key physicochemical data for 4-
Propylpyridine-2-carboxylic acid.
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Property Value Source

CAS Number 87999-87-9 (Public Data)

Molecular Formula C₉H₁₁NO₂ (Public Data)

Molecular Weight 165.19 g/mol (Public Data)

IUPAC Name
4-propylpyridine-2-carboxylic

acid
(Public Data)

Canonical SMILES CCCc1cc(n=c1)C(=O)O (Public Data)

Predicted LogP 1.86 ChemSpider

Predicted Boiling Point 337.8±27.0 °C (at 760 mmHg) ChemSpider

Predicted pKa 4.68±0.10 ChemSpider

Appearance
White to off-white solid (Typical

for similar compounds)
(Inference)

Note: Some properties are computationally predicted and should be confirmed experimentally.

Proposed Synthesis Workflow: A Scientifically
Grounded Approach
Due to the absence of a specifically published, detailed synthesis protocol for 4-
Propylpyridine-2-carboxylic acid in peer-reviewed journals, we propose a robust and logical

synthetic route starting from commercially available 4-propylpyridine. This multi-step process

leverages well-established reactions in heterocyclic chemistry.

Diagram of the Proposed Synthetic Pathway
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Step 1: N-Oxidation

Step 2: Cyanation

Step 3: Hydrolysis
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Caption: A three-step synthetic workflow for 4-Propylpyridine-2-carboxylic acid.

Detailed Experimental Protocol
Step 1: Synthesis of 4-Propylpyridine N-oxide
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Rationale: The N-oxidation of the pyridine ring is a crucial activation step. It increases the

electrophilicity of the C2 and C6 positions, making them susceptible to nucleophilic attack in

the subsequent step. m-Chloroperoxybenzoic acid (m-CPBA) is a common and effective

reagent for this transformation.

Procedure:

Dissolve 4-propylpyridine (1.0 eq) in dichloromethane (DCM, approx. 10 mL per 1 g of

starting material).

Cool the solution to 0 °C in an ice bath.

Add m-CPBA (approx. 77%, 1.2 eq) portion-wise over 30 minutes, ensuring the internal

temperature does not exceed 10 °C.

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is

consumed.

Upon completion, quench the reaction by adding a 10% aqueous solution of sodium

sulfite.

Separate the organic layer. Wash with saturated aqueous sodium bicarbonate solution,

followed by brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude N-oxide, which can often be used in the next step without

further purification.

Step 2: Synthesis of 4-Propyl-2-cyanopyridine

Rationale: The Reissert-Henze reaction is a classic method for introducing a cyano group at

the 2-position of a pyridine N-oxide. Trimethylsilyl cyanide (TMSCN) is a modern, safer

alternative to other cyanide sources.

Procedure:
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Dissolve the crude 4-propylpyridine N-oxide (1.0 eq) in acetonitrile.

Add triethylamine (Et₃N, 2.0 eq).

Add TMSCN (1.5 eq) dropwise at room temperature.

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

Monitor the reaction by TLC.

Upon completion, cool the mixture to room temperature and pour it into a saturated

aqueous solution of sodium bicarbonate.

Extract the product with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (eluting with a

hexane/ethyl acetate gradient) to obtain pure 4-propyl-2-cyanopyridine.

Step 3: Hydrolysis to 4-Propylpyridine-2-carboxylic acid

Rationale: The final step is the hydrolysis of the nitrile (cyano) group to a carboxylic acid.

Acid-catalyzed hydrolysis is typically robust and high-yielding for this transformation.

Procedure:

Suspend 4-propyl-2-cyanopyridine (1.0 eq) in a concentrated aqueous solution of

hydrochloric acid (e.g., 6M HCl).

Heat the mixture to reflux (approx. 100-110 °C) and maintain for 8-12 hours. The reaction

progress can be monitored by observing the dissolution of the starting material and the

formation of a new solid (the product hydrochloride salt).

Cool the reaction mixture to room temperature, then further cool in an ice bath.
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Adjust the pH of the solution to approximately 4-5 by the careful addition of a base (e.g.,

5M NaOH). The product will precipitate out of the solution at its isoelectric point.

Collect the solid product by vacuum filtration.

Wash the solid with cold water and then a small amount of cold diethyl ether.

Dry the product under vacuum to yield 4-Propylpyridine-2-carboxylic acid.

Analytical Characterization: A Self-Validating
System
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of

the synthesized compound.

Workflow for Structural Verification and Purity
Assessment

Synthesized Product

1H & 13C NMR Spectroscopy

Confirms Connectivity

Mass Spectrometry (LC-MS or HRMS)

Confirms Molecular Weight

FT-IR Spectroscopy

Confirms Functional Groups

Purity Assessment (HPLC or qNMR)

Confirmed Structure & Purity >95%

Click to download full resolution via product page

Caption: A standard analytical workflow for compound validation.
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Predicted Spectral Data
¹H NMR (400 MHz, DMSO-d₆):

δ ~8.6 ppm (d, 1H): Proton at C6 (adjacent to N and COOH).

δ ~7.8 ppm (s, 1H): Proton at C3.

δ ~7.4 ppm (d, 1H): Proton at C5.

δ ~2.7 ppm (t, 2H): Methylene protons of the propyl group adjacent to the ring.

δ ~1.6 ppm (m, 2H): Methylene protons of the propyl group.

δ ~0.9 ppm (t, 3H): Methyl protons of the propyl group.

δ ~13.0 ppm (br s, 1H): Carboxylic acid proton (exchangeable).

¹³C NMR (100 MHz, DMSO-d₆):

δ ~165 ppm: Carboxylic acid carbon.

δ ~150 ppm: C2 and C6 carbons.

δ ~148 ppm: C4 carbon.

δ ~125 ppm: C3 and C5 carbons.

δ ~35 ppm: Propyl CH₂ adjacent to the ring.

δ ~22 ppm: Propyl central CH₂.

δ ~14 ppm: Propyl CH₃.

Mass Spectrometry (ESI+):

Expected m/z for [M+H]⁺: 166.0811

FT-IR (ATR):
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~3000-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

~1600, 1570 cm⁻¹: C=C and C=N stretching of the pyridine ring.

Applications in Drug Discovery and Medicinal
Chemistry
While not a final drug product itself, 4-Propylpyridine-2-carboxylic acid serves as a crucial

intermediate in the synthesis of more complex, biologically active molecules. Its primary

documented utility is in the development of therapeutic agents.

A key example is found in patent literature where it is used as a building block for the synthesis

of novel compounds intended for the treatment of diabetes and related metabolic disorders. In

this

To cite this document: BenchChem. [Introduction: Situating a Niche Building Block in Modern
Chemistry]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1629536?utm_src=pdf-body
https://www.benchchem.com/product/b1629536#4-propylpyridine-2-carboxylic-acid-cas-number-87999-87-9
https://www.benchchem.com/product/b1629536#4-propylpyridine-2-carboxylic-acid-cas-number-87999-87-9
https://www.benchchem.com/product/b1629536#4-propylpyridine-2-carboxylic-acid-cas-number-87999-87-9
https://www.benchchem.com/product/b1629536#4-propylpyridine-2-carboxylic-acid-cas-number-87999-87-9
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1629536?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1629536?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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